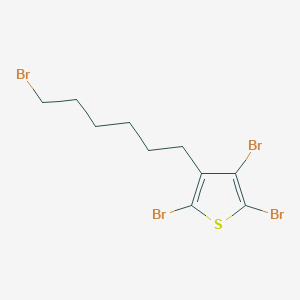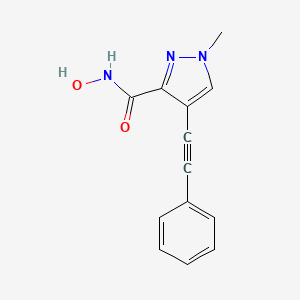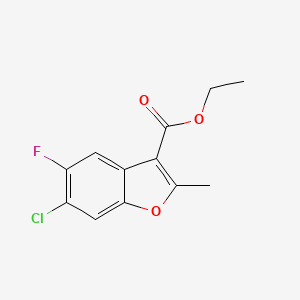![molecular formula C12H13ClN4O2 B14217735 (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-05-4](/img/structure/B14217735.png)
(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring an azido group, a chlorophenyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products Formed
Major products formed from these reactions include amines, aldehydes, carboxylic acids, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azido group can be used in click chemistry for bioconjugation, enabling the study of biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Mecanismo De Acción
The mechanism of action of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- (2-Azido-5-bromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Uniqueness
The presence of both azido and chlorophenyl groups allows for versatile chemical transformations and interactions .
Propiedades
Número CAS |
830341-05-4 |
|---|---|
Fórmula molecular |
C12H13ClN4O2 |
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
(2-azido-5-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H13ClN4O2/c13-8-3-4-11(15-16-14)10(6-8)12(19)17-5-1-2-9(17)7-18/h3-4,6,9,18H,1-2,5,7H2/t9-/m0/s1 |
Clave InChI |
OQDXMIWHZWUEMN-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO |
SMILES canónico |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)

![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)



![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)

